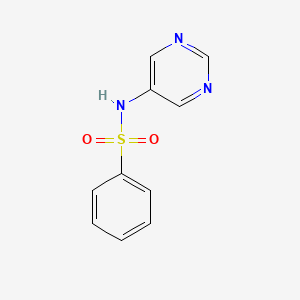

N-(Pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-pyrimidin-5-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-1-3-5-10)13-9-6-11-8-12-7-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMIPJKLRBEBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668634 | |

| Record name | N-(Pyrimidin-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91789-62-7 | |

| Record name | N-(Pyrimidin-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : The base (e.g., pyridine, triethylamine) deprotonates 5-aminopyrimidine, enhancing its nucleophilicity.

-

Nucleophilic Attack : The amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, releasing HCl and forming the sulfonamide bond.

Typical conditions include anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), temperatures of 0–25°C, and a molar ratio of 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion. Yields range from 45% to 70%, depending on purification techniques such as recrystallization from ethanol.

Table 1: Optimization of Classical Sulfonylation

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | Dichloromethane | 65 | |

| Base | Triethylamine | 70 | |

| Temperature | 0°C → Room temperature | 68 | |

| Reaction Time | 4–6 hours | 62 |

Industrial-Scale Production

Scaling sulfonamide synthesis necessitates cost-effective and reproducible protocols. Continuous flow reactors and automated systems are employed to enhance efficiency, though specific data for N-(Pyrimidin-5-yl)benzenesulfonamide remain scarce. General industrial practices include:

-

Solvent Recycling : Recovering dichloromethane via distillation.

-

Catalytic Bases : Using immobilized bases to minimize waste.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies of analogous compounds reveal π–π interactions between pyrimidine and phenyl rings (3.5 Å spacing) and N–H⋯N hydrogen bonds forming R₂²(8) motifs. These interactions stabilize the crystal lattice, influencing solubility and bioavailability.

Table 2: Crystallographic Data for Analogous Compounds

| Parameter | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | N-(Pyrimidin-2-yl)benzenesulfonamide |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Dihedral Angle (Pyrimidine-Phenyl) | 63.07° | 74.5° |

| Hydrogen Bond Length | 2.12 Å | 2.10 Å |

Chemical Reactions Analysis

Types of Reactions: N-(Pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine and benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Potential

N-(Pyrimidin-5-yl)benzenesulfonamide has been investigated for its potential as an antimicrobial and anticancer agent . The compound's structure allows it to interact with specific enzymes and pathways crucial for microbial growth and cancer cell proliferation. Research indicates that it can inhibit enzyme activity by binding to the active sites, thereby disrupting essential biological pathways. This mechanism underlies its potential therapeutic effects against various diseases .

Biological Studies

Interaction with Biological Targets

The compound is utilized in biological studies to understand its interactions with proteins and nucleic acids. Its ability to form hydrogen bonds and π–π interactions facilitates the formation of molecular chains that can influence biological activity. For instance, studies have shown that N-(Pyrimidin-5-yl)benzenesulfonamide can form extended hydrogen-bonded networks, which are significant in stabilizing protein structures or influencing nucleic acid behavior .

Pharmaceutical Development

Lead Compound for Drug Design

N-(Pyrimidin-5-yl)benzenesulfonamide is explored as a lead compound in the development of new drugs. Its sulfonamide moiety is recognized as a privileged scaffold in medicinal chemistry, often incorporated into drug designs due to its favorable pharmacological properties. Research has focused on modifying this compound to enhance its efficacy and safety profiles, leading to the discovery of new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study demonstrated that N-(Pyrimidin-5-yl)benzenesulfonamide exhibited significant antimicrobial activity against various bacterial strains. The compound was shown to inhibit bacterial growth by targeting specific metabolic pathways essential for survival.

Case Study 2: Cancer Cell Proliferation

In vitro studies indicated that this compound could reduce the proliferation of cancer cells by inducing apoptosis through enzyme inhibition. The results highlighted its potential as a candidate for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of N-(Pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

*Estimated using ChemDraw.

Key Observations :

- Derivative 38 () exhibits a high melting point (259°C with decomposition), indicating strong intermolecular interactions due to nitro and alkylthio groups .

- Y46 () incorporates a benzyl group and dioxo-tetrahydropyrimidine, increasing molecular weight (372.40) and likely improving solubility via amino groups .

Key Observations :

- PHAR0990 and STOCK1S-59261 () highlight the trade-off between lipophilicity (logP) and potency, with PHAR0990 showing better efficacy despite higher logP .

- Derivative 38 ’s nitro group may enhance electrophilic interactions with bacterial targets, though it could also increase metabolic instability .

Biological Activity

N-(Pyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

N-(Pyrimidin-5-yl)benzenesulfonamide has been investigated for various biological activities, including anticancer, antibacterial, and antiparasitic effects. Its structural features allow it to interact with specific biological targets, leading to notable therapeutic potentials.

The compound's mechanism of action primarily involves the inhibition of key enzymes and receptors. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death . Additionally, its interaction with molecular targets like kinases has been noted, which may contribute to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:

- MCF-7 Cells : The compound demonstrated an IC50 value of 9 µM against MCF-7 cells, indicating substantial cytotoxicity .

- HCT-116 Cells : It retained high activity with an IC50 of 9 µM, while showing moderate effects on HeLa cells with an IC50 of 25 µM .

Table 1: Anticancer Activity of N-(Pyrimidin-5-yl)benzenesulfonamide

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 9 | High sensitivity |

| HCT-116 | 9 | High sensitivity |

| HeLa | 25 | Moderate sensitivity |

Antibacterial Activity

N-(Pyrimidin-5-yl)benzenesulfonamide exhibits broad-spectrum antibacterial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 1500 µg/mL |

| Pseudomonas aeruginosa | 1500 µg/mL |

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic properties. In a high-throughput screening study, it exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum, making it a candidate for further development as an antiparasitic agent .

Case Studies

- Anticancer Research : A study investigated a series of benzenesulfonamides, including N-(Pyrimidin-5-yl)benzenesulfonamide, showing promising results in inhibiting growth in cancer cell lines through apoptosis induction mechanisms involving Bcl-2 and Bax proteins .

- Antibacterial Screening : A comprehensive evaluation demonstrated that the compound effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing N-(pyrimidin-5-yl)benzenesulfonamide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyrimidin-5-amine with substituted benzenesulfonyl chlorides under basic conditions. Key steps include:

- Solvent selection : Use dry pyridine or DMF to minimize hydrolysis of sulfonyl chlorides .

- Temperature control : Room temperature or mild heating (40–60°C) ensures optimal coupling without side reactions .

- Purification : Flash chromatography or recrystallization improves yield and purity. Validate intermediates via -NMR and LC-MS .

- Optimization : Use Design of Experiments (DoE) to test variables like molar ratios, solvents, and reaction times.

Q. How can researchers resolve contradictions in reported crystallographic data for benzenesulfonamide-pyrimidine derivatives?

Discrepancies in bond lengths or angles may arise from differences in intermolecular interactions or experimental resolution. Recommended steps:

- Reanalysis : Use single-crystal X-ray diffraction (SCXRD) for high-resolution structure determination .

- Comparative analysis : Cross-reference with databases like the Cambridge Structural Database (CSD) to identify trends in sulfonamide-pyrimidine geometries .

- Topology validation : Apply tools like PLATON to check for missed symmetry or disorder .

Q. What analytical techniques are critical for characterizing N-(pyrimidin-5-yl)benzenesulfonamide purity and structure?

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- NMR spectroscopy : Use -, -, and -NMR (if fluorinated) to verify substituent positions .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate formation .

Advanced Research Questions

Q. How can computational methods like Multiwfn enhance understanding of the electronic properties of N-(pyrimidin-5-yl)benzenesulfonamide?

Multiwfn enables:

- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions for reactivity predictions .

- Topological analysis : Quantify bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) to assess hydrogen-bonding strength .

- Orbital composition : Analyze contributions of pyrimidine and sulfonamide moieties to frontier orbitals (HOMO/LUMO) for structure-activity insights .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for antibacterial benzenesulfonamide derivatives?

- Substituent variation : Modify sulfonamide para-substituents (e.g., methylsulfonyl, halogens) to test steric/electronic effects on bacterial target binding .

- Biological assays : Pair minimum inhibitory concentration (MIC) tests with time-kill assays to differentiate bacteriostatic vs. bactericidal activity .

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like dihydropteroate synthase (DHPS) .

Q. How can researchers integrate experimental and computational data to address discrepancies in reaction mechanisms for sulfonamide-pyrimidine coupling?

- Mechanistic probes : Isotope labeling (e.g., -pyrimidine) tracks bond formation via -NMR .

- DFT calculations : Simulate transition states to compare SN2 vs. radical pathways. Validate with kinetic isotope effects (KIEs) .

- In situ monitoring : Use ReactIR to detect intermediates like sulfonyl pyridinium salts .

Q. What methodologies are recommended for studying the polymorphic behavior of N-(pyrimidin-5-yl)benzenesulfonamide?

- High-throughput screening : Test >50 solvent systems to identify stable polymorphs .

- Variable-temperature XRD : Monitor phase transitions under thermal stress .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting biological activity data across structurally similar derivatives?

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values .

- ANOVA with post-hoc tests : Compare means across concentrations; address outliers via Grubbs’ test .

- Machine learning : Train random forest models to predict cytotoxicity from molecular descriptors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.